Cas no 942070-58-8 (1-(N,n-dimethylsulfamoyl)imidazole-4-boronic acid pinacol ester)

1-(N,n-dimethylsulfamoyl)imidazole-4-boronic acid pinacol ester structure
942070-58-8 structure
Product Name:1-(N,n-dimethylsulfamoyl)imidazole-4-boronic acid pinacol ester
N.o CAS:942070-58-8
MF:C11H20BN3O4S
MW:301.170201301575
MDL:MFCD12405492
CID:2193899
Update Time:2023-09-26

1-(N,n-dimethylsulfamoyl)imidazole-4-boronic acid pinacol ester Propriedades químicas e físicas

Nomes e Identificadores

    • 1-(N,n-dimethylsulfamoyl)imidazole-4-boronic acid pinacol ester
    • N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole-1-sulfonamide
    • N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-sulfonamide (ACI)
    • MDL: MFCD12405492
    • Inchi: 1S/C11H20BN3O4S/c1-10(2)11(3,4)19-12(18-10)9-7-15(8-13-9)20(16,17)14(5)6/h7-8H,1-6H3
    • Chave InChI: ZWQXNFBXPCSFAO-UHFFFAOYSA-N
    • SMILES: O=S(N(C)C)(N1C=C(B2OC(C)(C)C(C)(C)O2)N=C1)=O

Propriedades Computadas

  • Massa Exacta: 301.1267575 g/mol
  • Massa monoisotópica: 301.1267575 g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 6
  • Contagem de Átomos Pesados: 20
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 459
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Peso Molecular: 301.18
  • Superfície polar topológica: 82Ų

1-(N,n-dimethylsulfamoyl)imidazole-4-boronic acid pinacol ester Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TRC
D484755-10mg
1-(N,N-Dimethylsulfamoyl)imidazole-4-boronic Acid Pinacol Ester
942070-58-8
10mg
$ 50.00 2022-06-05
TRC
D484755-50mg
1-(N,N-Dimethylsulfamoyl)imidazole-4-boronic Acid Pinacol Ester
942070-58-8
50mg
$ 210.00 2022-06-05
TRC
D484755-100mg
1-(N,N-Dimethylsulfamoyl)imidazole-4-boronic Acid Pinacol Ester
942070-58-8
100mg
$ 295.00 2022-06-05
eNovation Chemicals LLC
Y1198064-1g
1-(N,N-Dimethylsulfamoyl)imidazole-4-boronic Acid Pinacol Ester
942070-58-8 95%
1g
$1415 2024-07-19
Aaron
AR006P1Z-100mg
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-sulfonamide
942070-58-8 95%
100mg
$823.00 2025-02-17
Aaron
AR006P1Z-250mg
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-sulfonamide
942070-58-8 95%
250mg
$1140.00 2025-02-17
1PlusChem
1P006OTN-250mg
N,N-DIMETHYL-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-IMIDAZOLE-1-SULFONAMIDE
942070-58-8 95%
250mg
$946.00 2024-04-19
eNovation Chemicals LLC
Y1198064-0.25g
1-(N,N-Dimethylsulfamoyl)imidazole-4-boronic Acid Pinacol Ester
942070-58-8 95%
0.25g
$870 2025-02-25
eNovation Chemicals LLC
Y1198064-0.1g
1-(N,N-Dimethylsulfamoyl)imidazole-4-boronic Acid Pinacol Ester
942070-58-8 95%
0.1g
$825 2025-02-25
eNovation Chemicals LLC
Y1198064-1g
1-(N,N-Dimethylsulfamoyl)imidazole-4-boronic Acid Pinacol Ester
942070-58-8 95%
1g
$1415 2025-02-25

1-(N,n-dimethylsulfamoyl)imidazole-4-boronic acid pinacol ester Método de produção

Método de produção 1

Condições de reacção
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium Solvents: Pentane ;  10 - 15 min, rt
1.2 Catalysts: 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine ;  rt; 20 min, rt
1.3 Solvents: Diethyl ether ;  rt; 65 h, rt
Referência
Preparation of oxazole, imidazole, and pyrazole boryl compounds using iridium complexes
, United States, , ,

Método de produção 2

Condições de reacção
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Diethyl ether ;  1 min, rt
1.2 65 h, rt
Referência
Boc Groups as Protectors and Directors for Ir-Catalyzed C-H Borylation of Heterocycles
Kallepalli, Venkata A.; Shi, Feng; Paul, Sulagna; Onyeozili, Edith N.; Maleczka, Robert E.; et al, Journal of Organic Chemistry, 2009, 74(23), 9199-9201

Método de produção 3

Condições de reacção
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium Solvents: Tetrahydrofuran ;  20 min, 45 °C
1.2 Catalysts: 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine ;  20 min, 45 °C
1.3 Solvents: Tetrahydrofuran ;  45 °C → 65 °C; 2 h, 65 °C
Referência
Preparation of substituted pyridine N-oxide derivatives useful as a Factor XIa inhibitors
, United States, , ,

1-(N,n-dimethylsulfamoyl)imidazole-4-boronic acid pinacol ester Raw materials

1-(N,n-dimethylsulfamoyl)imidazole-4-boronic acid pinacol ester Preparation Products

Fornecedores recomendados
Zhejiang Brunova Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Zhejiang Brunova Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Suzhou Senfeida Chemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zouping Mingyuan Import and Export Trading Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zhangzhou Sinobioway Peptide Co.,Ltd.
Beyond Pharmaceutical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente